Product packaging for Acetaminophen Dimer-d6(Cat. No.:)

Acetaminophen Dimer-d6

Cat. No.: B589114
M. Wt: 306.35 g/mol
InChI Key: PHJCCQZHFLRCAA-WFGJKAKNSA-N
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Description

Significance of Stable Isotope Labeling in Analytical Chemistry

In the field of analytical chemistry, the demand for high precision, accuracy, and reliability is paramount. scirp.org Stable isotope labeling, particularly with deuterium (B1214612), has become a cornerstone for achieving these qualities, especially in methods involving mass spectrometry (MS). medchemexpress.comresearchgate.net

The primary role of SIL compounds is to serve as internal standards (IS). chromatographyonline.com An internal standard is a known amount of a compound added to a sample at the beginning of the analytical process. chromatographyonline.com It helps to correct for the potential loss of the analyte during sample preparation, extraction, and injection, as well as for variations in instrument response. researchgate.netchromatographyonline.com By comparing the analytical signal of the target analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved. medchemexpress.com

Deuterated standards are considered the "gold standard" for internal standards in mass spectrometry for several reasons:

Co-elution: A deuterated standard is nearly identical to the analyte of interest, meaning it behaves the same way during chromatographic separation and co-elutes with the analyte. bohrium.com This is crucial for correcting matrix effects—where other components in a complex sample can enhance or suppress the ionization of the analyte, leading to inaccurate results. medchemexpress.comresearchgate.net

Similar Ionization Efficiency: Since the labeled standard and the analyte have the same chemical structure, they exhibit very similar ionization efficiency in the mass spectrometer's source, further improving quantitative accuracy. researchgate.netchromatographyonline.com

Distinct Mass-to-Charge Ratio (m/z): The key difference is their mass. The mass spectrometer can easily distinguish between the analyte and the heavier, isotope-labeled internal standard, allowing for simultaneous and independent measurement. chromatographyonline.com

The use of these standards is essential for robust method development and validation, ensuring that an analytical procedure is reliable and reproducible. medchemexpress.com This enhanced accuracy is critical in pharmaceutical research for quantifying drug metabolites, in environmental science for monitoring trace pollutants, and in clinical chemistry for precise measurement of biomarkers. scirp.orgmedchemexpress.com

Overview of Acetaminophen (B1664979) Dimer and its Deuterated Analog, Acetaminophen Dimer-d6

Acetaminophen is a widely used analgesic and antipyretic agent. During its synthesis, storage, or metabolism, various related substances and impurities can be formed. One such impurity is Acetaminophen Dimer, which is formed by the oxidative homo-coupling of two acetaminophen molecules. thermofisher.com Specifically, it is a C-C dimer formed through a covalent bond between the carbons ortho to the hydroxyl group on each acetaminophen molecule. researchgate.net The presence and quantity of such impurities must be carefully monitored in pharmaceutical formulations to ensure product quality and safety. usp.org

To meet the rigorous demands of pharmaceutical quality control, highly accurate analytical standards are required. This is the precise role of This compound . It is the deuterium-labeled analog of the Acetaminophen Dimer impurity. lgcstandards.com In this compound, six hydrogen atoms on the two acetyl groups have been replaced with deuterium atoms. nih.govnih.gov This substitution increases the molecular weight by six Daltons compared to the unlabeled dimer, allowing it to be clearly distinguished in mass spectrometry analysis, while retaining virtually identical chemical and chromatographic properties. lgcstandards.comchemrxiv.org

Table 1: Physicochemical Properties of Acetaminophen Dimer and this compound

PropertyAcetaminophen DimerThis compound
Synonyms N,N'-(6,6'-Dihydroxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide; Paracetamol Impurity 15N,N'-(6,6'-Dihydroxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide-d6
CAS Number 98966-14-41794817-30-3 lgcstandards.com
Molecular Formula C₁₆H₁₆N₂O₄C₁₆H₁₀D₆N₂O₄ chemrxiv.org
Molecular Weight 300.31 g/mol 306.35 g/mol chemrxiv.org
Appearance White to Off-White SolidWhite to Off-White Solid

Role of this compound in Contemporary Chemical and Pharmaceutical Research

The primary and most critical role of this compound is to serve as a stable isotope-labeled internal standard for the quantitative analysis of its unlabeled counterpart, the Acetaminophen Dimer impurity. lgcstandards.com Regulatory bodies like the United States Pharmacopeia (USP) outline methods for the analysis of organic impurities in drug products, and the acetaminophen dimer is a recognized related compound. usp.org

In contemporary research and quality control laboratories, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a preferred technique for its sensitivity and specificity in identifying and quantifying impurities. bohrium.com When analyzing for the Acetaminophen Dimer impurity in a drug substance or final product, adding a precise amount of this compound to the sample at the outset of the analysis ensures maximum accuracy.

The research utility can be summarized as follows:

Pharmaceutical Quality Control: this compound is used to develop and validate robust analytical methods for the routine quantification of the dimer impurity in batches of acetaminophen raw material and finished pharmaceutical products. usp.org This ensures that the impurity level is below the acceptable threshold defined by pharmacopeias.

Stability Studies: It is used in stability testing of acetaminophen-containing products to accurately measure any increase in the dimer impurity over time under various storage conditions.

Metabolism and Toxicology Research: The formation of acetaminophen dimers and other polymers can be catalyzed by enzymes like peroxidases. researchgate.net In research settings investigating the mechanisms of acetaminophen-induced toxicity or metabolic pathways, this compound provides an ideal tool to accurately trace and quantify the formation of the dimer in complex biological matrices like tissue homogenates or cell cultures.

In essence, while the Acetaminophen Dimer is an undesired impurity, its deuterated analog, this compound, is a high-precision tool intentionally synthesized for the advancement of analytical chemistry and to ensure the quality and consistency of pharmaceutical products. thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O4 B589114 Acetaminophen Dimer-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trideuterio-N-[4-hydroxy-3-[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJCCQZHFLRCAA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Acetaminophen Dimer D6

Strategies for Deuterium (B1214612) Incorporation in Acetaminophen (B1664979) Dimer Synthesis

The introduction of deuterium into the acetaminophen structure is a critical first step. Deuteration can enhance metabolic stability by strengthening the carbon-hydrogen bonds at sites of metabolic activity. juniperpublishers.com

Acid-catalyzed hydrogen-deuterium (H-D) exchange represents an efficient method for incorporating deuterium into aromatic rings. nih.gov These reactions typically proceed through an electrophilic aromatic substitution mechanism, where the aromatic ring is selectively deuterated at the most electron-rich positions. nih.gov

A notable method involves the use of deuterated trifluoroacetic acid (CF₃COOD), which serves as both the deuterium source and the acidic catalyst. nih.govresearchgate.net Research has shown that heating acetaminophen in CF₃COOD without any metal catalyst can lead to extensive deuteration at the aromatic positions ortho to the hydroxyl group, and more slowly at the positions ortho to the amide group. nih.gov The strong directing influence of the hydroxy functional group, when not protonated, facilitates this exchange. nih.gov Deuterium oxide (D₂O) is a cost-effective and readily available source of deuterium for such acid-catalyzed reactions. juniperpublishers.combioscientia.deacs.org

Table 1: H-D Exchange Efficiency in Aromatic Compounds Using CF₃COOD
CompoundConditionsDeuteration PatternReference
AcetaminophenCF₃COOD, 110°C, 16hExtensive deuteration at aromatic positions ortho to the hydroxyl group; slower exchange at positions ortho to the amide. nih.gov
4-MethoxyacetanilideCF₃COOD, 110°C, 16hAnalogous reactivity and selectivity to acetaminophen. nih.gov
4-NitroanilineCF₃COOD, 110°C, 16hReacts more readily than highly deactivated acetanilides. nih.gov
4-NitroacetanilideCF₃COOD, 110°C, 16hMinimal reaction compared to 4-nitroaniline. nih.gov

Beyond simple acid exchange, more advanced routes can achieve specific and controlled isotopic labeling. These methods are crucial for mechanistic studies or for optimizing metabolic properties at precise molecular locations. One approach is the synthesis from expensive, pre-deuterated starting materials, although this can be cost-prohibitive. nih.gov

Metal-catalyzed reactions offer another sophisticated strategy. For instance, palladium-catalyzed nondirected C-H deuteration of arenes using D₂O as the deuterium source has been developed. acs.org This method demonstrates extraordinary functional group tolerance and allows for the late-stage isotopic labeling of complex molecules. acs.org The development of highly active N,N-bidentate ligands containing an N-acylsulfonamide group has been key to the success of this protocol, enabling high degrees of deuterium incorporation through a reversible C-H activation step. acs.org Such techniques could be applied to create specific deuteration patterns in acetaminophen that are not achievable through simple acid-catalyzed exchange.

Deuteration Techniques Utilizing Deuterium Oxide (D₂O) in Acidic Media

Chemical Synthesis of Acetaminophen Dimers

The dimerization of acetaminophen can be achieved through several chemical pathways, primarily involving oxidative coupling or linkage through the phenolic hydroxyl groups.

Oxidative coupling is a common method for dimerizing phenolic compounds like acetaminophen. This process can be mediated by enzymes or chemical oxidants. The reaction generally involves the formation of a phenoxyl radical, which can then undergo self-coupling reactions. rsc.org

Enzyme-mediated oxidative coupling has been shown to be effective for transforming acetaminophen. acs.org Enzymes such as laccase and horseradish peroxidase can catalyze the H₂O₂-dependent oxidation and polymerization of acetaminophen. acs.orgresearchgate.net Mass spectrum analysis confirms that the transformation proceeds via a radical-radical coupling mechanism. acs.org The resulting polymers are primarily formed through covalent bonds between the carbons ortho to the hydroxyl group, or to a lesser extent, between a carbon ortho to the hydroxyl group and the nitrogen atom of another acetaminophen molecule. researchgate.net

Chemical oxidation can also induce dimerization. For example, Fe³⁺-saturated montmorillonite, a type of clay mineral, can mediate the oxidative coupling of acetaminophen in an aqueous solution. researchgate.netnih.gov In this system, the reduction of Fe³⁺ is coupled with the oxidation of acetaminophen, leading to the formation of an acetaminophen dimer as the major reaction product. researchgate.netnih.gov

Table 2: Methods for Oxidative Coupling of Acetaminophen
Method/CatalystMechanismPrimary Dimer LinkageReference
LaccaseEnzymatic radical-radical couplingCovalent bonding between unsubstituted carbons on benzene (B151609) rings acs.org
Horseradish Peroxidase / H₂O₂Enzymatic oxidation and polymerizationPrimarily C-C (ortho to hydroxyl), some C-N researchgate.net
Fe³⁺-saturated MontmorilloniteChemical oxidation coupled with Fe³⁺ reductionIdentified as the major reaction product researchgate.netnih.gov
Activated CarbonHeterogeneous catalytic oxidationC-C and C-O-C coupling nih.gov

A distinct approach to dimerization involves connecting two acetaminophen molecules through their phenolic hydroxyl groups using a chemical linker. This O-alkylation strategy prevents the formation of the phenoxyl radicals associated with oxidative coupling. A specific example is the synthesis of an ether-linked acetaminophen dimer where the phenolic hydroxyl groups of two acetaminophen molecules are bridged by an ethylene (B1197577) spacer. google.com

The synthesis can be accomplished by reacting acetaminophen with a bifunctional alkylating agent, such as 1,2-dibromoethane, in the presence of a base like potassium carbonate in an anhydrous solvent like dimethylformamide (DMF). google.com The base deprotonates the phenolic hydroxyl group, creating a phenoxide ion that then acts as a nucleophile, attacking the alkylating agent to form a stable ether linkage. google.com This method yields a homo-dimer that is resistant to pre-systemic metabolism compared to the parent monomer. google.com

The choice of linker is a critical aspect of dimer synthesis, as it determines the spacing, flexibility, and stability of the final molecule. The O-alkylation method highlights the use of a simple, stable ethylene linker. google.com The ethylene linkage is particularly stable and effectively blocks the phenolic hydroxyl group, which can alter the molecule's properties. google.com

The concept of using linkers is a broad strategy in medicinal chemistry. While the ethylene bridge is a documented example for acetaminophen dimers, other linker chemistries are theoretically possible. For instance, linkers such as polyethylene (B3416737) glycol (PEG)-based chains are used in the synthesis of other PROTACs (proteolysis-targeting chimeras) and dimeric molecules to control solubility and other pharmacokinetic parameters. medchemexpress.com The exploration of different linker lengths and compositions could provide a means to fine-tune the characteristics of the resulting acetaminophen dimer for specific research applications.

O-Alkylation Dimerization via Phenolic Hydroxyl Groups

Chemoenzymatic Synthetic Approaches for Acetaminophen Dimer Analogs

Chemoenzymatic synthesis leverages the specificity of enzymes for certain reactions, which can be difficult to achieve through traditional chemical routes alone. researchgate.net In the context of acetaminophen, enzymatic processes have been shown to facilitate its dimerization.

Horseradish peroxidase, in the presence of hydrogen peroxide, catalyzes the oxidation and subsequent polymerization of acetaminophen. researchgate.net This reaction leads to the formation of various polymers, including dimers. researchgate.net The primary linkage in these polymers occurs between the carbon atoms ortho to the hydroxyl group of the acetaminophen molecules. A lesser-seen linkage forms between the carbon ortho to the hydroxyl group and the nitrogen of the amino group of another acetaminophen molecule. researchgate.net

Similarly, prostaglandin (B15479496) H synthase (PGHS) can convert acetaminophen into a dimer, identified as 4',4"'-dihydroxy-3',3"'-biacetanilide (bi-APAP), during a co-oxidation reaction with arachidonic acid. nih.gov The formation of this dimer is believed to occur through a free radical termination reaction. researchgate.netnih.gov

While these studies focus on the non-deuterated form, the principles of chemoenzymatic synthesis can be extended to produce deuterated analogs. The synthesis of deuterated compounds often involves using deuterated starting materials or solvents. acs.org For instance, the synthesis of deuterated acetaminophen has been achieved using CF3COOD as both a solvent and the deuterium source. acs.org To produce Acetaminophen Dimer-d6 chemoenzymatically, one would theoretically start with deuterated acetaminophen (Acetaminophen-d3, where the methyl group protons are replaced by deuterium) and employ an enzymatic system like horseradish peroxidase or prostaglandin H synthase. The enzyme would then catalyze the dimerization of the deuterated monomers.

The table below summarizes the key enzymes and resulting products in the chemoenzymatic synthesis of acetaminophen dimers.

EnzymeSubstrate(s)Product(s)
Horseradish PeroxidaseAcetaminophen, Hydrogen PeroxideAcetaminophen Dimers, Trimers, and Tetramers
Prostaglandin H SynthaseAcetaminophen, Arachidonic Acid4',4"'-dihydroxy-3',3"'-biacetanilide (bi-APAP), NAPQI

Purification and Isolation Techniques for Synthesized this compound

The purification and isolation of synthesized compounds are crucial for obtaining a product of high purity. For acetaminophen and its derivatives, including dimers, chromatographic techniques are predominantly used.

High-performance liquid chromatography (HPLC) is a widely employed method for the separation and purification of acetaminophen and its metabolites. wiley.comnih.gov For instance, reversed-phase HPLC has been successfully used to isolate various acetaminophen metabolites from biological samples. wiley.com In a specific application, six different acetaminophen polymers, including two dimers, were isolated from reaction mixtures using semi-preparative HPLC. researchgate.net The separation can be optimized by adjusting the mobile phase composition, such as the ratio of water, methanol (B129727), and an acid like formic acid. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis and quantification of acetaminophen and its derivatives, including deuterated analogs which are often used as internal standards in such assays. nih.gov These systems offer high sensitivity and selectivity, which are essential for distinguishing between closely related compounds in a complex matrix. nih.govbohrium.com

A patented method for purifying crude acetaminophen highlights the difference in solubility between acetaminophen and its dimer impurity. The dimer exhibits higher solubility in alcohol solvents compared to acetaminophen. google.com This property can be exploited for purification, where the crude product is dissolved in a heated alcohol solvent, and upon cooling, the purer acetaminophen crystallizes out, leaving the dimer impurity in the solution. google.com This process can be enhanced by the addition of an antioxidant to prevent oxidative polymerization at high temperatures. google.com

The purification of this compound would likely follow similar principles. A combination of solvent extraction based on solubility differences and chromatographic techniques such as preparative HPLC would be employed to isolate the deuterated dimer from the reaction mixture and any unreacted deuterated monomer.

The following table outlines the common purification techniques and their applications for acetaminophen and its derivatives.

TechniqueApplicationKey Parameters
High-Performance Liquid Chromatography (HPLC) Isolation of acetaminophen polymers, including dimers, from reaction mixtures. researchgate.net Separation of acetaminophen and its metabolites. wiley.comnih.govMobile phase composition (e.g., water/methanol/formic acid ratios), column type (e.g., C18), flow rate, detection wavelength. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Simultaneous determination and quantification of acetaminophen and its metabolites, including deuterated analogs. nih.govColumn type (e.g., C18), mobile phase, ionization source (e.g., electrospray ionization), mass spectrometer mode (e.g., multiple reaction monitoring). nih.gov
Crystallization Purification of crude acetaminophen by separating it from the more alcohol-soluble dimer impurity. google.comSolvent (e.g., ethanol, isopropanol), temperature for dissolution and crystallization, use of antioxidants. google.com

Formation Pathways and Degradation Mechanisms of Acetaminophen Dimer

Chemical Degradation Pathways Leading to Dimer Formation

Chemical degradation of acetaminophen (B1664979) can be initiated by oxidation, electrochemical processes, or photodegradation, all of which can lead to the formation of acetaminophen dimers.

The oxidative degradation of acetaminophen is a key pathway to dimer formation. This process typically involves the initial oxidation of the acetaminophen molecule to a reactive intermediate. nih.gov Advanced oxidation processes (AOPs) are often employed to degrade acetaminophen in aqueous solutions, leading to various by-products, including dimers. rsc.org

The primary mechanism involves the loss of an electron from the acetaminophen molecule, forming a phenoxyl radical. nih.gov This radical can then combine with another acetaminophen molecule or a neighboring phenoxyl radical, resulting in the formation of an acetaminophen dimer. nih.govrsc.org This process is often referred to as oxidative homo-coupling. epichem.com Common by-products detected alongside dimers in oxidative degradation studies include hydroquinone, 1,4-benzoquinone, 4-aminophenol, and various organic acids. nih.govrsc.orgresearchgate.net

The specific degradation pathway and the prevalence of dimer formation can be influenced by the type of AOP system used. nih.govrsc.org For instance, systems utilizing hydroxyl radicals (•OH) can attack the acetaminophen molecule at different positions, leading to a variety of hydroxylated intermediates and subsequent degradation products. nih.govrsc.org

Table 1: Common By-products of Acetaminophen Oxidative Degradation

By-product Frequency of Detection
Hydroquinone Frequently detected nih.govrsc.orgresearchgate.net
1,4-Benzoquinone Frequently detected nih.govrsc.orgresearchgate.net
4-Aminophenol Frequently detected nih.govrsc.orgresearchgate.net
Acetamide Frequently detected nih.govrsc.orgresearchgate.net
Oxalic Acid Frequently detected nih.govrsc.orgresearchgate.net
Formic Acid Frequently detected nih.govrsc.orgresearchgate.net
Acetic Acid Frequently detected nih.govrsc.orgresearchgate.net
1,2,4-Trihydroxybenzene Frequently detected rsc.org
Maleic Acid Frequently detected nih.govrsc.orgresearchgate.net
Acetaminophen Dimer Coupling product nih.govrsc.org

Free radical reactions are central to the dimerization of acetaminophen. The process is initiated by a one-electron oxidation of acetaminophen, which generates the N-acetyl-p-benzosemiquinone imine radical. tandfonline.com This radical is highly reactive and can undergo a termination reaction by coupling with another radical, leading to the formation of acetaminophen polymers, including dimers. tandfonline.comresearchgate.netacs.org

The formation of these polymers is a strong indicator of a free-radical-coupling mechanism. tandfonline.com Studies have shown that the addition of radical scavengers, such as ascorbate (B8700270), can quench the polymerization reaction, further confirming the involvement of free radicals. researchgate.net The dimerization primarily occurs through the formation of a covalent bond between the carbons ortho to the hydroxyl group of two acetaminophen molecules. researchgate.net A less common linkage involves a bond between the carbon ortho to the hydroxyl group and the amino group of another acetaminophen molecule. researchgate.net

The concentration of acetaminophen can influence the type of polymer formed. Higher concentrations tend to favor the formation of dimers, while lower concentrations can lead to the formation of trimers and tetramers. researchgate.net

Electrochemical oxidation provides a controlled method for studying the degradation of acetaminophen and the formation of its dimer. This process involves the transformation of acetaminophen at an electrode surface. Cyclic voltammetry and controlled-potential coulometry are common techniques used to investigate these reactions. researchgate.netnih.gov

The electrochemical oxidation of acetaminophen generates N-acetyl-p-benzoquinone-imine (NAPQI) through a two-electron, two-proton transfer process. researchgate.net The fate of the electrochemically generated NAPQI is highly dependent on the pH of the solution. researchgate.net In acidic media, hydrolysis is the dominant reaction, while in strongly alkaline conditions, hydroxylation occurs. researchgate.net However, at intermediate pH values (typically between 5 and 9), dimerization of NAPQI becomes a significant pathway. researchgate.net This dimerization process can be utilized for the electrochemical synthesis of the acetaminophen dimer. researchgate.net

The rate of these reactions, including dimerization, can be estimated by comparing experimental cyclic voltammetry data with digital simulations. researchgate.net Studies have shown that the rate of dimerization is lowest at pH 5.0 and 9.0. researchgate.net The type of electrode material and the applied current density can also influence the efficiency and pathways of acetaminophen degradation and dimer formation. mdpi.comnih.gov

The photodegradation of acetaminophen, both through direct photolysis and sensitized photoreactions, can lead to the formation of dimers. uvm.eduunito.it The presence of natural organic matter (NOM) in water can significantly influence these pathways, with the triplet states of NOM (³NOM*) playing a dominant role in the indirect photolysis of acetaminophen. uvm.edu

The primary photochemical pathways involve the formation of phenoxyl radicals and N-radical cations. uvm.edu These reactive intermediates can then couple to form dimers, alongside other products like hydroxylated derivatives. uvm.eduacs.org The formation of dimers and even trimers has been observed, particularly at higher acetaminophen concentrations where the dimerization of phenoxy radicals is favored. unito.itacs.org

Dissolved oxygen plays a complex, dual role in the photodegradation process. Under microaerobic conditions, it can enhance the degradation rate, while at higher, saturated oxygen levels, it can quench the excited states of sensitizers, thereby slowing down the degradation. uvm.edu Superoxide radicals, while not directly reacting with acetaminophen, can quench the oxidative intermediates, potentially reversing the degradation process. uvm.edu

Electrochemical Oxidation Mechanisms Yielding Acetaminophen Dimer

Enzymatic Formation of Acetaminophen Dimers

Enzymes, particularly peroxidases, can catalyze the oxidation of acetaminophen, leading to the formation of dimers and other polymers.

Horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), is a well-studied enzyme system that catalyzes the polymerization of acetaminophen. researchgate.netnih.gov This enzymatic reaction involves the one-electron oxidation of acetaminophen to form the N-acetyl-p-benzosemiquinone imine radical. tandfonline.comnih.govnih.gov This radical species then preferentially undergoes polymerization through coupling reactions rather than reacting with other molecules like glutathione. nih.gov

The polymerization products include dimers, trimers, and even tetramers. researchgate.nettandfonline.com The primary linkage in these polymers is a covalent bond between the carbons ortho to the hydroxyl group of the acetaminophen molecules. researchgate.net A secondary, less frequent linkage occurs between the carbon ortho to the hydroxyl group and the amino group of another acetaminophen molecule. researchgate.net

The reaction conditions, such as the concentration of acetaminophen, can influence the distribution of polymerization products. High concentrations of acetaminophen favor the formation of dimers, whereas lower concentrations lead to a higher proportion of trimers and tetramers. researchgate.net The addition of substances like ascorbate can quench the polymerization, confirming the free-radical mechanism. researchgate.net Other enzymes, such as laccase, can also mediate the oxidative coupling and polymerization of acetaminophen through a radical-radical coupling mechanism. acs.orgnih.gov

Investigation of Enzyme Specificity and Reaction Conditions

Enzymes play a significant role in catalyzing the formation of acetaminophen dimers. Peroxidases, such as horseradish peroxidase and enzymes extracted from cauliflower, have been shown to initiate dimerization in the presence of hydrogen peroxide. sgu.ac.idresearchgate.net Laccase is another enzyme that effectively mediates the oxidative coupling of acetaminophen. acs.orgnih.gov

The reaction kinetics for the removal of acetaminophen via laccase-mediated coupling follow second-order kinetics, being first-order with respect to both the substrate and enzyme concentrations. acs.orgnih.gov The conditions of the reaction environment significantly influence the formation of the dimer. Research indicates that the formation of the dimer is dependent on pH, with more basic conditions facilitating the generation of radicals and thus increasing the amount of dimer formed. google.com Dimerization is particularly noted to occur in intermediate pH ranges. researchgate.net Furthermore, high concentrations of acetaminophen favor the formation of dimers over other polymers like trimers and tetramers. researchgate.net

ParameterEnzyme/ConditionFindingSource(s)
Enzyme LaccaseEffectively transforms acetaminophen through oxidative coupling. acs.orgnih.gov
Enzyme Peroxidase (from horseradish, cauliflower)Catalyzes the H2O2-dependent oxidation and polymerization of acetaminophen. sgu.ac.idresearchgate.net
Kinetics Laccase-mediatedSecond-order kinetics (first-order to both substrate and enzyme). acs.orgnih.gov
pH Basic pHIncreases the amount of dimer formed, likely by facilitating radical generation. google.com
pH Intermediate pH (5-9)Favors the dimerization process of the NAPQI intermediate. researchgate.net
Concentration High Acetaminophen ConcentrationFavors the formation of dimers over trimers and tetramers. researchgate.net

Impurity Formation during Acetaminophen Manufacturing and Storage

By-product and Transformation Product Analysis

During the manufacturing of acetaminophen, various by-products and impurities can arise. The synthesis typically involves the acetylation of p-aminophenol. uwaterloo.caresearchgate.net Impurities from the p-aminophenol starting material, often colored dyes formed from oxidation, can be carried through the process and impart color to the crude acetaminophen. free.fr One of the key impurities that can form during storage is 4-aminophenol, which arises from the hydrolysis of acetaminophen. fda.govnih.gov

The acetaminophen dimer itself has been identified as a significant unknown impurity during the analysis of the finished acetaminophen drug product by high-performance liquid chromatography (HPLC). google.com Specific analytical methods have been developed and validated for the quantification of degradants and organic impurities in acetaminophen injection products, which include the acetaminophen dimer. usp.org

Influence of Process Parameters on Dimer Formation

Several process parameters have a direct impact on the formation of the acetaminophen dimer during manufacturing and storage. Temperature is a critical factor; studies have shown that elevated temperatures accelerate the formation of the dimer. google.com Similarly, storage at higher temperatures leads to a greater increase in the dimer content over time. google.com

The pH of solutions is another crucial parameter. The formation of the dimer is pH-dependent, with more basic conditions leading to a greater quantity of the dimer being formed. google.com This is likely because the formation of phenolate (B1203915) ions, which facilitates radical generation, is more favorable at a higher pH. google.com Environmental factors during storage, such as high humidity and exposure to air (oxygen), can also contribute to chemical instability and promote oxidative degradation, potentially leading to dimer formation. bionova.co.in The presence of contaminants like p-aminophenol combined with humid conditions can accelerate degradation. nih.gov

ParameterConditionEffect on Dimer FormationSource(s)
Temperature 40°C vs 25°C (Storage)Greater increase in dimer content at 40°C. google.com
Temperature 60°C for 14 daysSlight increase in dimer content. google.com
pH More BasicGreater amount of dimer is formed. google.com
Atmosphere Exposure to Air/OxygenCan promote oxidative degradation, potentially forming dimers. bionova.co.in
Humidity High HumidityCan increase chemical instability, contributing to degradation pathways. bionova.co.in

Advanced Analytical Methodologies for Acetaminophen Dimer D6 Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. For Acetaminophen (B1664979) Dimer-d6, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide definitive evidence of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure and connectivity of a compound. For Acetaminophen Dimer-d6, which is often analyzed in deuterated solvents like dimethyl sulfoxide-d6 (DMSO-d6), specific NMR experiments are used for full characterization.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the deuteration of the acetyl groups (CD₃) results in the absence of the characteristic singlet peak for the acetyl protons that would be present in the non-deuterated analogue. The analysis, therefore, focuses on the aromatic protons.

Research on the non-deuterated acetaminophen dimer, formed through a covalent bond between the carbons ortho to the hydroxyl groups, provides the basis for assigning the aromatic signals of the d6-dimer. researchgate.net The spectra, typically recorded in DMSO-d6, show distinct signals for the protons on the biphenyl (B1667301) core. researchgate.net

Interactive Data Table: ¹H NMR Data for the Aromatic Region of Acetaminophen Dimer

Proton AssignmentChemical Shift (ppm)Multiplicity
H-5~6.72d
H-2~7.30d
H-6~7.65s

Note: Data is based on the analysis of the non-deuterated acetaminophen dimer in DMSO-d6 as reported by Potter, D. W., et al. (1985). researchgate.net The chemical shifts for the d6 variant are expected to be virtually identical in the aromatic region. The absence of a signal around 2.0 ppm confirms the deuteration of the acetyl groups.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. For this compound, the spectrum will show signals corresponding to the aromatic carbons and the carbonyl carbon of the amide group. The key difference compared to its non-deuterated counterpart is the signal for the methyl carbon. Due to the deuterium (B1214612) substitution (CD₃), this carbon signal will appear as a multiplet at a slightly different chemical shift and with a significantly lower intensity in a standard proton-decoupled ¹³C NMR spectrum.

The chemical shifts of the aromatic carbons can be inferred from studies on the non-deuterated dimer and related biphenyl compounds.

Interactive Data Table: Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (ppm)
Aromatic C-H110-130
Aromatic C-N~135
Aromatic C-O~150
Aromatic C-C (biphenyl link)~125
Carbonyl (C=O)~168
Deuterated Methyl (CD₃)~24 (as a multiplet)

Note: Aromatic and carbonyl shift ranges are based on typical values for acetaminophen and its derivatives. The deuterated methyl carbon signal is predicted based on standard isotopic effects.

Two-Dimensional Diffusion-Ordered Spectroscopy (2D DOSY NMR) is a powerful technique for analyzing complex mixtures without the need for physical separation. This method separates the NMR signals of different molecular species based on their diffusion coefficients, which generally correlate with molecular size and shape. nih.gov

In the context of this compound, 2D DOSY NMR can be effectively used to:

Confirm Purity: Distinguish the dimer from the monomer, residual solvents, and other impurities. The larger dimer will diffuse more slowly than the smaller monomer, resulting in distinct alignments in the DOSY spectrum.

Analyze Complex Matrices: Identify and characterize the dimer within complex samples, such as counterfeit pharmaceuticals or biological extracts. Studies have successfully used 2D DOSY ¹H NMR to detect the presence of acetaminophen and its dimer in seized drug samples, demonstrating the technique's utility in forensic and pharmaceutical analysis. nih.gov All peaks corresponding to a single compound align horizontally at the same diffusion coefficient, allowing for clear identification even in crowded spectra. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Impact (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the molecular formula is C₁₆H₁₀D₆N₂O₄, with a molecular weight of approximately 306.35 g/mol . lgcstandards.com The EI-MS of its non-deuterated analog (molecular weight 300.31 g/mol ) shows a prominent molecular ion peak at m/z 300. researchgate.net For the d6-dimer, the molecular ion peak is expected at m/z 306.

The fragmentation pattern will be influenced by the deuterated acetyl groups. Key fragmentation pathways for the non-deuterated dimer involve the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the amide side chains. researchgate.net For this compound, the equivalent loss would be of deuterated ketene (CD₂=C=O, 44 Da).

Interactive Data Table: Predicted EI-MS Fragmentation for this compound

IonPredicted m/zDescription
[M]⁺306Molecular Ion
[M - CD₂CO]⁺262Loss of one deuterated ketene molecule
[M - 2(CD₂CO)]⁺218Loss of two deuterated ketene molecules

Note: Predicted m/z values are based on the fragmentation patterns observed for the non-deuterated acetaminophen dimer. researchgate.net The presence of the molecular ion at m/z 306 and key fragments reflecting the loss of 44 Da units would provide strong evidence for the structure of this compound.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation and a more prominent molecular ion peak compared to Electron Ionization (EI). In the analysis of acetaminophen polymers, CI-MS has been instrumental in structure determination. researchgate.net For this compound, CI-MS would be employed to confirm the molecular weight of the deuterated dimer (306.35 g/mol ). lgcstandards.com The technique typically uses a reagent gas, such as methane (B114726) or ammonia, to produce reactant ions which then transfer a proton to the analyte molecule, forming a protonated molecule, [M+H]⁺. This process minimizes fragmentation, making it ideal for identifying the intact dimer. Research on non-deuterated acetaminophen polymers has successfully utilized CI-MS in combination with other techniques to identify various polymeric structures, including dimers and trimers. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for separating complex mixtures and identifying individual components. These methods are frequently used for the analysis of acetaminophen and its metabolites, adducts, and impurities, including dimers. researchgate.netresearchgate.netrsc.orgresearchgate.net In a typical LC-MS analysis of this compound, the dimer is first separated from the monomer and other impurities on a reversed-phase column (e.g., C18). researchgate.netnih.gov Following separation, the analyte is introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization source used in LC-MS for such compounds, often detecting the dimer as various adducts. researchgate.net For instance, analysis of acetaminophen samples has shown the presence of sodiated monomer ([M+Na]⁺), dimer ([2M+Na]⁺), and trimer ([3M+Na]⁺) peaks. researchgate.net A study investigating counterfeit pharmaceuticals detected the sodiated acetaminophen dimer at an m/z of 325.1. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural confirmation. In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented to produce a characteristic pattern of product ions. nih.govkoreamed.orgresearchgate.net This fragmentation pattern serves as a fingerprint for the compound, enhancing the certainty of its identification. For quantitative studies, Multiple Reaction Monitoring (MRM) is often employed, where specific precursor-to-product ion transitions are monitored to provide high sensitivity and selectivity. koreamed.orgnih.gov

Table 1: Representative LC-MS/MS Parameters for Acetaminophen Analysis

Parameter Setting Reference
Ionization Mode Positive Ion Electrospray (ESI+) rsc.orgkoreamed.org
Monitored Transition m/z 152.06 → 110.16 (for Acetaminophen) koreamed.org
Internal Standard Acetaminophen-d4 (m/z 156.15 → 114.10) nih.gov
Column C18 Reversed-Phase researchgate.netnih.gov

Note: This table shows typical parameters for the parent compound, which would be adapted for the dimer.

Ambient Ionization Mass Spectrometry: Direct Analysis in Real-Time (DART-MS) and Desorption Electrospray Ionization (DESI-MS)

Ambient ionization techniques allow for the analysis of samples in their native state with minimal to no preparation.

Direct Analysis in Real-Time (DART-MS) utilizes a heated stream of metastable gas (like helium or nitrogen) to desorb and ionize analytes directly from a surface. nih.gov The process typically results in protonated molecules, [M+H]⁺. DART-MS has been successfully used to identify acetaminophen and its dimer in pharmaceutical samples. researchgate.netnih.gov In one analysis, DART-MS spectra clearly showed peaks corresponding to the protonated acetaminophen monomer and dimer. researchgate.net This method is valued for its speed and is increasingly implemented for high-throughput screening of seized drugs and counterfeit medicines. chemrxiv.orgascld.org

Desorption Electrospray Ionization (DESI-MS) employs a charged solvent spray to dissolve and ionize analytes from a surface. researchgate.netnih.gov Like DART, it requires no sample preparation. DESI-MS has been used to detect acetaminophen degradation products, including dimers. researchgate.net Studies on counterfeit tablets have identified sodiated adducts of the acetaminophen monomer (m/z 174.1) and dimer (m/z 325.1) using DESI-MS. nih.gov DESI-MS can also be performed in an imaging mode, allowing for the visualization of the spatial distribution of different chemical components, such as the active pharmaceutical ingredient and its related impurities, across a tablet's surface. nih.gov

Table 2: Observed Ions for Acetaminophen Dimer in Ambient MS

Technique Ion Species Observed m/z Reference
DART-MS Protonated Dimer [2M+H]⁺ Not specified, but detected researchgate.net
DESI-MS Sodiated Dimer [2M+Na]⁺ 325.1 nih.gov

Note: m/z values are for the non-deuterated dimer. The d6 variant would have a higher mass.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. While a specific spectrum for the d6-dimer is not widely published, the spectrum of the non-deuterated parent compound, paracetamol, provides a reliable reference. researchgate.net

The structure of Acetaminophen Dimer (N,N'-(6,6'-dihydroxy-[1,1'-biphenyl]-3,3'-diyl)diacetamide) contains hydroxyl (-OH), amide (C=O and N-H), and aromatic (C=C, C-H) groups. synzeal.com The deuteration in this compound is on the two acetyl methyl groups (CD₃). lgcstandards.com This specific deuteration would primarily affect the C-D stretching and bending vibrations, while the main functional group frequencies would be largely similar to the non-deuterated dimer.

Table 3: Expected IR Absorption Bands for Acetaminophen Dimer

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
O-H (hydroxyl) Stretching ~3325 researchgate.net
N-H (amide) Stretching ~3160 researchgate.net
C-H (aromatic) Stretching ~3035 researchgate.net
C=O (amide I) Stretching ~1653 researchgate.net
C=C (aromatic) Stretching ~1609 researchgate.net
N-H (amide II) Bending ~1555 researchgate.net
C-O (hydroxyl) Stretching ~1227-1259 researchgate.net

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating non-volatile compounds and is essential for assessing the purity of pharmaceutical substances like this compound. usp.orgresearchgate.net A certificate of analysis for a commercial standard of this compound specifies that its purity of over 98% was determined by HPLC. lgcstandards.com

Developed methods for analyzing acetaminophen and its organic impurities, including the dimer, often utilize reversed-phase HPLC with UV detection. usp.org A typical method involves a C18 column and a gradient elution program with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile). usp.orgresearchgate.net The separation is achieved based on the different polarities of the compounds in the mixture. The Acetaminophen Dimer, being larger and generally more non-polar than the monomer, will have a different retention time, allowing for its separation and quantification.

Table 4: Example HPLC Conditions for Acetaminophen Impurity Analysis

Parameter Condition Reference
Instrument Agilent/1260-G131B HPLC usp.org
Column Waters X-Bridge C18, 4.6-mm × 15.0-cm, 3.5-µm usp.org
Mobile Phase Gradient of Ammonium acetate buffer and Methanol usp.org
Flow Rate 0.9 mL/min usp.org
Column Temperature 40 °C usp.org
Detection UV at 272 nm usp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. While highly effective for analyzing the acetaminophen monomer, its direct application to the Acetaminophen Dimer is less common due to the dimer's higher molecular weight and lower volatility. Direct injection of the dimer into a GC system could lead to thermal degradation in the injector port or poor chromatographic peak shape.

To overcome these limitations, derivatization is often required. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For Acetaminophen Dimer, functional groups like the hydroxyl (-OH) and amide (-NH) groups could be silylated, for example, to make the molecule more amenable to GC analysis. However, this adds complexity to the sample preparation process. Given that robust HPLC methods exist, GC-MS is more frequently applied to profile for smaller, more volatile impurities that might be present alongside the dimer rather than for the direct analysis of the dimer itself. usp.orgresearchgate.net

Table 5: List of Mentioned Chemical Compounds

Compound Name
Acetaminophen
Acetaminophen Dimer
This compound
Acetaminophen-d4
Ammonia
Methane
Methanol
Acetonitrile
Ammonium acetate
Phosphate buffer
Helium
Nitrogen
Sodiated acetaminophen monomer
Sodiated acetaminophen dimer
Sodiated acetaminophen trimer
Protonated acetaminophen monomer

Quantitative Analysis Using this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is crucial in mass spectrometry-based quantification to correct for variations in sample preparation and instrument response. nih.gov An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, with its distinct mass-to-charge ratio (m/z) allowing for separate detection. nih.gov In principle, this compound could serve as an internal standard for the quantification of the unlabeled acetaminophen dimer, a potential impurity or metabolite formed during acetaminophen metabolism or manufacturing. researchgate.net

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Methods

The development of an Isotope Dilution Mass Spectrometry (IDMS) method using this compound as an internal standard would follow a rigorous validation process to ensure its reliability for quantifying the unlabeled acetaminophen dimer. This process, guided by regulatory standards, establishes the method's performance characteristics.

A typical workflow would involve:

Sample Preparation: Extraction of the analyte and internal standard from the matrix (e.g., plasma, urine, or pharmaceutical formulations) is a critical first step. mdpi.comnih.gov Techniques like protein precipitation or solid-phase extraction are commonly employed to remove interfering substances. nih.govmdpi.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the acetaminophen dimer from other compounds in the sample prior to detection. longdom.org The choice of column and mobile phase is optimized to achieve good peak shape and resolution. longdom.org

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is typically used for detection, operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves selecting a specific precursor ion for both the analyte and the internal standard and then monitoring for a specific product ion after fragmentation, which significantly enhances selectivity and sensitivity. koreascience.kr

Validation of the method would include assessing several key parameters, for which hypothetical yet representative data are presented in the table below.

Table 1: Hypothetical Validation Parameters for a UPLC-MS/MS Method Using this compound

Parameter Specification Result
Linearity (r²) >0.99 0.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10 0.5 ng/mL
Upper Limit of Quantification (ULOQ) Within acceptable precision and accuracy 500 ng/mL
Intra-day Precision (%CV) <15% 4.5% - 8.2%
Inter-day Precision (%CV) <15% 6.8% - 11.5%
Accuracy (% Bias) 85% - 115% 92.7% - 108.3%
Recovery Consistent and reproducible ~95%

| Matrix Effect | Minimal | <10% |

This table presents hypothetical data for illustrative purposes, as specific validation studies for this compound as an internal standard are not widely published.

Accuracy and Precision in Quantification of Analytes

The accuracy and precision of an analytical method are paramount for its utility. Accuracy refers to how close the measured value is to the true value, while precision describes the closeness of repeated measurements to each other.

In IDMS, the use of a stable isotope-labeled internal standard like this compound is intended to ensure high accuracy and precision. By adding a known amount of the internal standard to each sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument performance should be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for these variations.

Accuracy is typically assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent bias from the nominal concentration. longdom.org For a method to be considered accurate, the mean value should be within a certain percentage of the actual value, often ±15%.

Precision is evaluated by repeatedly analyzing samples and is expressed as the coefficient of variation (%CV). mdpi.com Precision is usually determined at different levels:

Intra-day precision (repeatability): The precision of measurements made within a single day.

Inter-day precision (intermediate precision): The precision of measurements made on different days.

For bioanalytical methods, a %CV of less than 15% is generally required for a method to be deemed precise. longdom.org

The table below illustrates typical precision and accuracy data from a validated IDMS method.

Table 2: Illustrative Accuracy and Precision Data for Analyte Quantification

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
Low QC 1.5 7.8 10.2 -4.5
Medium QC 75 5.1 7.5 2.1

| High QC | 400 | 4.9 | 6.8 | 1.7 |

This table is based on typical performance data for validated IDMS methods for similar compounds and serves as an example. longdom.org

Research Applications of Acetaminophen Dimer D6 As a Reference Standard

Utilization in Quantitative Bioanalytical Assays

In the field of bioanalysis, which involves the quantitative measurement of drugs and their metabolites in biological fluids, accuracy and precision are paramount. Stable isotope-labeled internal standards like Acetaminophen (B1664979) Dimer-d6 are the gold standard for techniques such as liquid chromatography-mass spectrometry (LC-MS) to achieve reliable results. medchemexpress.comresearchgate.net

Calibration and Quality Control in Analytical Method Development

The fundamental principle of using Acetaminophen Dimer-d6 in quantitative assays is the stable isotope dilution method. A known quantity of the deuterated standard is added to a biological sample (e.g., plasma, urine) before any sample processing steps. researchgate.net Since this compound is chemically identical to the analyte of interest (the unlabeled Acetaminophen Dimer), it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement in the mass spectrometer), and potential degradation during sample preparation.

By measuring the ratio of the mass spectrometer signal of the analyte to the signal of the internal standard, any variations in the analytical process are effectively canceled out. This ensures that the calculated concentration of the analyte is highly accurate and reproducible. longdom.org

During method development and validation, this compound is used to construct calibration curves and to prepare quality control (QC) samples at various concentrations. These are essential for establishing the method's linearity, accuracy, precision, and limits of detection and quantification, in line with regulatory guidelines. nih.gov

Table 1: Illustrative Example of a Calibration Curve for Acetaminophen Dimer using this compound as an Internal Standard

Nominal Concentration of Acetaminophen Dimer (ng/mL)Peak Area Ratio (Analyte/Internal Standard)Calculated Concentration (ng/mL)Accuracy (%)
1.00.0521.04104.0
5.00.2555.10102.0
20.01.01020.20101.0
50.02.48049.6099.2
100.05.050101.00101.0
200.09.950199.0099.5

This table is a representative example and does not reflect actual experimental data.

Standardization for Metabolite Profiling Studies (Non-Clinical)

In non-clinical studies, such as those involving animal models, understanding the metabolic fate of a drug is crucial. Acetaminophen can be metabolized into various compounds, including the Acetaminophen Dimer. chemrxiv.org Non-targeted or targeted metabolomics studies aim to identify and quantify these metabolites to understand the drug's biotransformation and potential toxicity pathways. researchgate.net

This compound is an invaluable tool in these studies. By spiking it into samples, it serves as a precise internal standard for the quantification of the endogenously formed Acetaminophen Dimer. This allows researchers to accurately determine the concentration of this specific metabolite in various tissues or biological fluids over time, providing a clearer picture of the metabolic pathways involved. mdpi.commedrxiv.org This is particularly important for assessing the extent of oxidative metabolism pathways, as the dimer is formed through the oxidative coupling of Acetaminophen molecules.

Role in Impurity Profiling and Quality Control of Pharmaceutical Formulations

Ensuring the purity of active pharmaceutical ingredients (APIs) and their finished dosage forms is a regulatory requirement. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients. The Acetaminophen Dimer is recognized as a potential impurity in pharmaceutical products containing Acetaminophen. usp.org

Development of Regulatory Compliant Analytical Methods

Regulatory bodies like the United States Pharmacopeia (USP) provide guidelines and methods for the analysis of pharmaceutical products. usp.org The development of such methods requires well-characterized reference standards for both the API and its known impurities. A USP document on the analysis of Acetaminophen Injection explicitly lists "Acetaminophen Dimer Impurity" as a substance to be monitored. usp.org

To develop a robust and compliant analytical method for impurity quantification, a stable isotope-labeled internal standard is the preferred choice. This compound fits this role perfectly for its unlabeled counterpart. Its use helps in validating the analytical method according to the International Council for Harmonisation (ICH) guidelines, which require demonstration of specificity, accuracy, precision, linearity, and robustness. thermofisher.com By using this compound, pharmaceutical manufacturers can develop and validate methods that meet the stringent requirements for quality control and regulatory submission. canada.caashleylouisecampbell.comcanada.ca

Application in Chemical Reaction Monitoring and Mechanistic Investigations

Beyond its use in bioanalysis and quality control, this compound has potential applications in monitoring chemical reactions and investigating reaction mechanisms. The formation of Acetaminophen Dimer can be catalyzed by peroxidases, and this reaction is of interest in understanding the bioactivation and toxicity of Acetaminophen.

By using this compound as an internal standard, researchers can accurately quantify the formation of the Acetaminophen Dimer over the course of a reaction. This allows for precise kinetic studies, helping to determine reaction rates and the factors that influence them.

Furthermore, in mechanistic studies, the use of deuterated compounds can help elucidate reaction pathways. While this compound itself is primarily used as a standard for quantification, its use in conjunction with other labeled and unlabeled species can provide insights into the formation and subsequent reactions of the dimer. For instance, it can help to confirm the identity of the dimer in complex reaction mixtures through mass spectrometry by observing the expected mass shift.

Tracing Reaction Pathways in Dimerization Studies

The formation of acetaminophen dimers and other polymers is a key aspect of its metabolism and degradation. researchgate.net These dimerization reactions can occur through enzymatic processes, such as those catalyzed by peroxidases, or via other oxidative mechanisms. researchgate.netnih.gov Understanding these pathways is crucial for assessing the potential for toxicity and for developing strategies to mitigate adverse effects.

This compound plays a pivotal role in elucidating these complex reaction pathways. By introducing a known quantity of the deuterated dimer into a reaction system, researchers can track its behavior alongside the formation of the non-labeled dimer. This "tracer" approach allows for the differentiation and quantification of various reaction products. For instance, in studies investigating the enzymatic polymerization of acetaminophen, the use of isotopically labeled standards helps to identify the specific covalent bonds formed between acetaminophen molecules. researchgate.net Research has shown that polymers are primarily formed through a covalent bond between carbons ortho to the hydroxyl group, and to a lesser extent, between the carbon ortho to the hydroxyl group and the amino group of another acetaminophen molecule. researchgate.net

In one study, the dimerization of acetaminophen was investigated using horseradish peroxidase (HRP) as a catalyst. nih.gov The use of a deuterated analog, 2,3,5,6-[²H₄]-APAP, helped to confirm that the dimerization reaction occurred on the benzene (B151609) ring of the acetaminophen molecule. nih.gov This type of detailed mechanistic insight is invaluable for understanding how acetaminophen is transformed in biological and environmental systems.

Kinetic Studies of Acetaminophen Degradation in Controlled Systems

The degradation of acetaminophen in various systems, such as wastewater treatment processes or in vitro metabolic models, is a significant area of research. tum.defrontiersin.org Kinetic studies are essential for determining the rates and mechanisms of these degradation processes. This compound serves as an excellent internal standard in these studies, facilitating the accurate measurement of the changing concentrations of acetaminophen and its degradation products over time.

For example, in studies on the photocatalytic degradation of acetaminophen, researchers use techniques like high-performance liquid chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of intermediates. frontiersin.orgcsic.es The inclusion of an isotopically labeled standard like this compound would improve the precision and accuracy of these measurements, which is critical for calculating reaction rate constants and understanding the degradation kinetics. The degradation of acetaminophen can follow complex pathways, including hydroxylation and the formation of nitro-aromatic species, leading to various organic intermediates. frontiersin.org

The use of deuterated standards is also important in metabolic studies investigating the kinetics of acetaminophen metabolism. medchemexpress.com The rate of formation of metabolites, including the dimer, can be precisely quantified using mass spectrometry with the aid of a deuterated internal standard. This allows for a more accurate assessment of how factors such as enzyme concentrations and substrate availability influence the metabolic fate of acetaminophen. nih.govacs.org

Structural and Mechanistic Investigations of Acetaminophen Dimer Formation

Characterization of Dimer Isomers and Stereochemistry

The dimerization of acetaminophen (B1664979) primarily occurs through oxidative coupling, leading to several possible isomers. The most commonly reported structure involves a covalent bond between the carbon atoms ortho to the phenolic hydroxyl group on each acetaminophen monomer. researchgate.net This results in the formation of 3,3'-biacetaminophen, also named 5,5'-bis(acetylamino)-2,2'-dihydroxybiphenyl. researchgate.net

Studies using horseradish peroxidase to catalyze the polymerization of acetaminophen have identified that linkages can also form between the carbon ortho to the hydroxyl group and the nitrogen atom of another acetaminophen molecule, although this is a less frequent pathway. researchgate.net

The stereochemistry of the acetaminophen dimer is defined by the dihedral angle between the two biphenyl (B1667301) rings. Computational studies have shown that the molecule can exist in different conformations, including planar and non-planar forms. The non-planar conformation is generally more stable. The energetic barrier associated with the internal rotation of the adjacent monomers is a critical factor; conformations with lower critical dimensions, while less stable, may play a significant role in certain processes. rsc.org

Elucidation of Reaction Intermediates in Dimerization Processes

The formation of acetaminophen dimer is mediated by reactive intermediates generated through oxidation. Two primary pathways have been elucidated:

Phenoxyl Radical Formation: One-electron oxidation of the acetaminophen molecule leads to the formation of a phenoxyl radical. The subsequent self-combination or coupling of two of these radicals results in the formation of a C-C bond, yielding the dimer. rsc.orgacs.orgnih.gov This mechanism is often catalyzed by enzymes such as laccase or peroxidases. acs.orgnih.govtum.de

N-acetyl-p-benzoquinone imine (NAPQI) Formation: Acetaminophen can be metabolized, particularly by cytochrome P450 enzymes, to form the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI). acs.org While NAPQI is primarily known for its role in cellular toxicity by binding to proteins, it has also been implicated in dimer formation. rcsb.org A study involving the co-crystallization of macrophage migration inhibitory factor (MIF) with NAPQI found that NAPQI underwent a chemical alteration to form an acetaminophen dimer (bi-APAP) which then bound noncovalently to the protein. rcsb.org

In vivo studies using deuterated acetaminophen variants, such as [acetyl-²H₃]-APAP and 2,3,5,6-[²H₄]-APAP, have been instrumental in confirming the dimerization process. Mass isotopomer analysis of metabolites showed that the dimer contained deuterium (B1214612) labels from two separate acetaminophen molecules, confirming that the product arose from a dimerization reaction.

Computational Chemistry and Molecular Modeling Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of acetaminophen dimerization.

Molecular modeling and computational analysis have been used to support the proposed reaction mechanisms. Mass spectrum analysis combined with molecular modeling suggests that the dimerization proceeds via a radical-radical coupling mechanism, forming a covalent bond between unsubstituted carbons on the benzene (B151609) rings of two acetaminophen molecules. acs.orgnih.gov

Theoretical calculations of reactions initiated by hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals show that hydrogen abstraction from the benzene ring is a key step. nih.gov The subsequent radical species can then participate in dimerization. The calculated rate constants for these initial reactions are consistent with experimental results, lending credibility to the predicted pathways. nih.gov

DFT calculations are widely employed to predict the most reactive sites on the acetaminophen molecule and to analyze the degradation pathways that can compete with or lead to dimerization. rsc.orgrsc.org The Fukui function, a concept derived from DFT, is used to identify the atoms most susceptible to radical attack, which can initiate either degradation or coupling. rsc.orgresearchgate.net

Studies have used DFT to model the geometry and stability of acetaminophen dimer and larger oligomers. These calculations reveal the energy differences between various conformations, such as planar and non-planar structures. For the dimer, the non-planar conformation is energetically favored, but the energy barrier to achieve a planar form is calculable. This energy requirement is crucial for understanding processes like adsorption into porous materials, where the planar, less stable conformer might be preferentially adsorbed due to its smaller critical dimension.

Calculated Energy Barriers for Acetaminophen Oligomer Conformations

OligomerConformation ChangeCalculated Energy Barrier (kJ mol⁻¹)
Dimer Non-planar to Planar7.0
Tetramer Non-planar to Planar23.0

Table adapted from data in Physical Chemistry Chemical Physics. This data shows that the energy required to adopt a planar conformation increases with the size of the oligomer.

Prediction of Reaction Pathways and Transition States

Crystallographic Studies of Acetaminophen Dimer and Related Compounds

X-ray crystallography has provided definitive structural information for acetaminophen dimer and its parent compound. While a crystal structure for Acetaminophen Dimer-d6 specifically is not publicly available, the structures of the unlabeled dimer and its precursor are foundational.

An oxidatively coupled dimer of acetaminophen, 5,5'-bis(acetylamino)-2,2'-dihydroxybiphenyl, was crystallized as a monohydrate (C₁₆H₁₆N₂O₄·H₂O). researchgate.net The crystallographic analysis revealed that the molecule lies on a twofold axis and participates in an extensive three-dimensional hydrogen-bonding network involving the amide, hydroxyl, and water molecules. researchgate.net

In another study, the crystal structure of an acetaminophen dimer (referred to as bi-APAP) was solved in a complex with macrophage migration inhibitory factor (MIF). rcsb.org The structure was determined by X-ray diffraction to a resolution of 1.95 Å. This study confirmed the noncovalent binding of the pre-formed dimer to the protein's active site. rcsb.org

The crystal structures of acetaminophen itself, which exists in multiple polymorphic forms (monoclinic and orthorhombic), have also been extensively studied. iucr.orgresearchgate.net These studies provide detailed insight into the hydrogen bonding motifs (e.g., O-H···O and N-H···O) and intermolecular interactions that also govern the packing and structure of its derivatives, including the dimer. iucr.orgacs.org

Selected Crystallographic Data

CompoundMethodResolution (Å)Space GroupReference
Acetaminophen Dimer (bi-APAP) in complex with MIF X-Ray Diffraction1.95P1 21 1 rcsb.org
Acetaminophen (Monoclinic Form I) X-Ray DiffractionN/AP2₁/n researchgate.net
Acetaminophen (Orthorhombic Form II) X-Ray DiffractionN/APbca researchgate.net

Future Directions in Acetaminophen Dimer D6 Research

Development of Novel Deuterated Analogs for Specific Research Needs

The utility of deuterated compounds in research is well-established, primarily due to the kinetic isotope effect, which can significantly alter the metabolic fate of a molecule. bioscientia.dejuniperpublishers.com The development of novel deuterated analogs of acetaminophen (B1664979) and its dimer extends beyond the standard Acetaminophen Dimer-d6, aiming to create tools for highly specific research questions.

Future research is focused on synthesizing analogs with deuterium (B1214612) substitution at various positions on the molecule. For instance, replacing the N-CH3 group with an N-CD3 group has been shown to increase the half-life of compounds in both rat and human liver microsomes, offering a way to modulate metabolic stability for experimental purposes. juniperpublishers.com Another area of development is the creation of "heavy drugs," where deuteration is used to create new chemical entities with potentially improved therapeutic profiles. nih.gov The FDA's approval of the first deuterated drug, deutetrabenazine, has paved the way for this new class of pharmaceuticals. bioscientia.de

Furthermore, the concept of molecular modification is being explored through the synthesis of acetaminophen prodrugs and hybrids. nih.gov These are not strictly deuterated analogs but follow a similar principle of altering the parent molecule to enhance properties like stability, lipophilicity, or to introduce new functionalities. nih.gov For example, N-sulpharyl-APAP prodrugs have been developed that exhibit increased stability and a slower hydrolysis rate compared to their parent compounds. nih.gov The synthesis of 1,2,3-triazole-based acetaminophen derivatives via click chemistry is another innovative approach to creating novel analogs for research. preprints.org These new compounds can serve as platforms for generating more complex molecules with tailored properties for specific non-clinical investigations. preprints.org

Integration of Advanced Analytical Platforms for Comprehensive Characterization

The accurate and sensitive detection of this compound and its non-deuterated counterpart is crucial for their application in research. The future of their characterization lies in the integration of increasingly sophisticated analytical platforms that offer higher resolution, sensitivity, and specificity.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) remains a cornerstone for the analysis of acetaminophen and its metabolites. researchgate.netijpsonline.com The use of deuterated internal standards like this compound is critical in these methods to compensate for matrix effects and improve quantitative accuracy, especially in complex biological and environmental samples. clearsynth.comscioninstruments.com

Beyond standard HPLC-MS/MS, advanced techniques such as chemical reaction interface mass spectrometry (CRIMS) are being applied for the comprehensive analysis of drug conjugates. nih.gov This technique has shown equal sensitivity for model compounds and their sulfate (B86663) or glucuronide conjugates, enabling the quantification of numerous metabolites from a single sample. nih.gov

Electrochemical sensors represent another frontier in the detection of acetaminophen. researchgate.net These sensors offer advantages such as cost-effectiveness, rapid response, and high sensitivity. researchgate.net Researchers are developing novel sensor materials, such as those based on La0.6Sr0.4Co0.8Fe0.2O3 nano-sized particles, to achieve even lower detection limits and higher sensitivity for acetaminophen. researchgate.net

Hyphenated techniques that combine multiple analytical methods, such as LC-NMR-MS, are also being advanced for the structural elucidation of unknown impurities and metabolites. ijpsonline.comsemanticscholar.org While powerful, these techniques present challenges, such as the need for solvent suppression when using deuterated solvents, which can interfere with the analysis. ijpsonline.comsemanticscholar.org

Exploration of Environmental Fate and Transformation of Acetaminophen Dimers

The widespread use of acetaminophen has led to its detection in various environmental compartments, raising concerns about its potential ecological impact. researchgate.netviu.ca A significant area of future research for this compound is its use in studies aimed at understanding the environmental fate and transformation of acetaminophen and its dimers.

Research has shown that acetaminophen can undergo transformation in surface waters through photochemical pathways, including direct photolysis and reaction with carbonate radicals. nih.gov These processes can lead to the formation of hydroxylated derivatives, ring-opening compounds, and, at higher concentrations, dimers and trimers. nih.gov The use of deuterated standards in these studies is essential for tracing the transformation pathways and quantifying the resulting products.

Enzyme-mediated oxidative coupling is another important transformation pathway for acetaminophen in the environment. acs.org Studies have demonstrated that enzymes like laccase can effectively transform and remove acetaminophen from water through polymerization. acs.org Similarly, manganese dioxide (δ-MnO2) has been shown to rapidly oxidize acetaminophen, leading to the formation of oligomers. nih.gov Mass spectrometry analysis of the products from these reactions has revealed that dimerization often occurs through covalent bonding between the unsubstituted carbons on the benzene (B151609) rings. acs.orgnih.gov

Future research will likely focus on using this compound to further elucidate these transformation mechanisms under various environmental conditions. This includes investigating the influence of factors such as pH, temperature, and the presence of co-solutes on the rate and products of transformation. nih.gov Understanding these processes is critical for developing effective strategies for the removal of acetaminophen from wastewater and drinking water. viu.ca

Expansion of this compound Applications in Non-Clinical Research Models

The applications of this compound in non-clinical research are expanding beyond its traditional role as an internal standard. It is becoming an invaluable tool in a variety of research models aimed at understanding the broader biological effects of acetaminophen and its metabolites.

One key area is in toxicology studies. While acetaminophen is safe at therapeutic doses, overdose can lead to severe liver injury. nih.gov Non-clinical studies are crucial for understanding the mechanisms of this toxicity. nih.gov For instance, studies in rats have investigated the reproductive toxicology of acetaminophen, noting effects such as testicular atrophy and reduced sperm counts at high doses. fda.gov The use of deuterated compounds in such studies allows for precise quantification of the parent drug and its metabolites in various tissues.

There is also growing interest in the "off-label" applications of acetaminophen. researchgate.net Pre-clinical studies have suggested that acetaminophen may have beneficial effects on blood glucose control, skeletal muscle function, and may act as a cardioprotective and neuroprotective agent, possibly due to its antioxidant properties. researchgate.net this compound can be used in these studies to accurately measure drug levels and correlate them with observed physiological effects.

Furthermore, the development of acetaminophen dimers as potential therapeutic agents themselves is an area of active research. google.com For example, an ether-linked acetaminophen dimer has been synthesized with the aim of preventing the formation of the hepatotoxic quinone metabolite of the parent compound. google.com This dimer is being investigated for its analgesic effects in non-clinical models. google.com

The use of deuterated standards like this compound is also crucial for metabolic tracing studies. adventchembio.com By following the metabolic fate of the deuterated compound, researchers can identify metabolites, study pharmacokinetic profiles, and understand how different factors influence drug metabolism. adventchembio.com

Q & A

Q. How should researchers address discrepancies in deuterium incorporation ratios reported across analytical platforms?

  • Methodological Answer : Perform cross-platform validation (e.g., NMR vs. MS) and standardize calibration curves using certified reference materials. Report uncertainties using the International Union of Pure and Applied Chemistry (IUPAC) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.